molecular formula C20H24BrNO2 B5111680 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol

Cat. No. B5111680
M. Wt: 390.3 g/mol
InChI Key: QZMIRXCJDCZRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol, also known as JZL184, is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which regulates various physiological processes such as pain, inflammation, and appetite. JZL184 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol works by inhibiting the activity of MAGL, which leads to an increase in the levels of 2-AG. The elevated levels of 2-AG then activate cannabinoid receptors, which regulate various physiological processes. This compound is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has several advantages for lab experiments. It is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It is not very soluble in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which limits its therapeutic potential.

Future Directions

There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to develop more potent and selective MAGL inhibitors that have better pharmacokinetic properties. Finally, it is important to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes.

Synthesis Methods

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol can be synthesized through a multi-step process starting from 2-bromo-4-methoxyphenol and benzylpiperidine. The intermediate products are purified through column chromatography and characterized by NMR and mass spectrometry. The final product is obtained through recrystallization and has a purity of over 99%.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been widely used in scientific research to investigate the role of MAGL and 2-AG in various physiological and pathological conditions. It has been shown to have therapeutic potential in several diseases, including pain, anxiety, depression, and cancer.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-2-bromo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMIRXCJDCZRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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